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Compound of Interest

Compound Name: 2,3-difluoro-2,3-dimethylbutanal
CAS No.: 2408964-44-1
Cat. No.: B6247952
Get Quote
. J

Executive Summary & Structural Logic

Compound: 2,3-difluoro-2,3-dimethylbutanal Formula: C

H
F
O Molecular Weight: 136.14 g/mol

This molecule represents a high-value motif in medicinal chemistry, utilizing fluorine as a
bioisostere to modulate metabolic stability and lipophilicity. The vicinal difluoro motif introduces
complex spin-spin coupling networks essential for rigorous characterization.

Stereochemical Analysis

Understanding the stereochemistry is a prerequisite for interpreting the NMR data.
e C2 Position: Chiral center (bonded to CHO, F, CH

, and the C3-group).
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e C3 Position: Achiral (bonded to F, C2, and two equivalent methyl groups—one being the
chain terminus C4, the other the substituent).

e Consequence: While C3 is achiral, the presence of the adjacent chiral center (C2) renders
the two methyl groups on C3 diastereotopic. They will be magnetically non-equivalent

(anisochronous), appearing as distinct signals in both

H and

C NMR.

Mass Spectrometry (EI-MS)

Methodology: Electron lonization (70 eV).

The mass spectrum is dominated by alpha-cleavage characteristic of aldehydes, modified by

the stability of fluorinated carbocations.

Fragmentation Pathway Table
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m/z (approx) lon Identity Mechanism Diagnostic Value

Weak/Trace. Aldehyde

136 M] Molecular lon molecular ions are
often unstable.
Base Peak
(Predicted). Loss of
the formyl radical (29
Da) yields the stable
carbocation [C
[M - CHOJ]
107 -Cleavage H
F
]
M - F] _ Moderate. Loss of
117 C-F Heterolysis )
fluorine atom.[1][2]
Common in aliphatic
116 M - HF] Elimination _ P
fluorides.
[C
H Loss of HF from the
87 Secondary Loss
m/z 107 fragment.
Fl
29 [CHO] Diagnostic for

-Cleavage aldehydes.[3]

Diagram: Fragmentation Logic
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a-Cleavage - Secondary
[M-CHQJ+ (m/z 107) [C4H8F]+ (m/z 87)

Molecular lon
[M]+e (m/z 136)

Elimination
[M-HF]+e (m/z 116)

Click to download full resolution via product page
Caption: Primary fragmentation pathways driven by alpha-cleavage and HF elimination.
Infrared Spectroscopy (FT-IR)
Phase: Liquid film (neat) or CCI

solution.

The inductive effect of the alpha-fluorine atom significantly shifts the carbonyl stretching
frequency compared to non-fluorinated analogs (e.g., 2,2-dimethylbutanal).
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Functional Group

Wavenumber (cm

)

Intensity

Notes

C=0 Stretch

1740 - 1755

Strong

Blue-shifted by ~20-
30 cm

vs standard aldehydes
(1725 cm

) due to

-F electron withdrawal
(field effect).

C-H (Aldehyde)

2720 & 2820

Medium

Characteristic Fermi
doublet.

C-F Stretch

1000 - 1200

Strong

Broad, complex bands
in the fingerprint

region.

C-H (Alkyl)

2950 - 2980

Medium

Methyl C-H stretches.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCI

(Standard).[4] Internal Reference: TMS (

0.00 ppm) or CFCI

(

0.00 ppm for

F).

This section details the predicted chemical shifts and coupling constants (

) based on substituent effects. The molecule exhibits a complex AMX
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Y
-type spin system (simplified).

A. F NMR (376 MHz)

The two fluorine atoms are chemically non-equivalent:
e F-C2: Chiral center, adjacent to carbonyl.

e F-C3: Adjacent to two methyls.[1][5]

Shift ( o Coupling )
Nucleus Multiplicity Constants (H2) Assighment
onstants (Hz
ppm)
(vicinal)
F-C2 170 to -180 Multiplet Alpha-fluoro to
- - o- ultiple
P (to Me-C2) carbonyl.
(to CHO)
F-C3 -140 to -150 Multiplet (to Me-C3s) Beta-fluoro.

Note: The

coupling is highly sensitive to the C2-C3 dihedral angle (Gauche effect).

B. H NMR (400 MHz)

The spectrum is defined by H-F couplings.
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Proton

Shift (

ppm)

Multiplicity

Values (Hz)

Analysis

CHO (H1)

9.6-9.38

dd

Aldehyde proton.
[6] Distinctive
doublet due to

geminal F2.

Me-C2

13-15

d (or dd)

Methyl directly
on chiral center.
Large coupling to

geminal F.

Me-C3 (a)

14-1.6

dd

Diastereotopic

methyl 1.

Me-C3 (b)

14-16

dd

Diastereotopic
methyl 2. Slightly
different shift

from Me(a).

C. C NMR (100 MHz)

Carbon-Fluorine coupling dominates the splitting patterns.
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Shift (
Carbon Splitting Values (Hz)
ppm)
(to F2),
C1(C=0) 195 - 200 dd
(to F3)
C2 (Quat) 90 - 95 dd
C3 (Quat) 90 - 95 dd
Me-C2 20-25 d
Me-C3 (a/b) 20 - 25 d (Distinct peaks for a/b)

Diagram: NMR Coupling Topology

H (CHO)

0 9.7

~22Hz [3)~3Hz .’ 4J (Weak)

“ 47 (Weak) 3J ~22Hz

Click to download full resolution via product page
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Caption: Spin-spin coupling network. Solid lines indicate strong couplings; dashed lines
indicate weaker long-range interactions.

Experimental Protocols
Sample Preparation for NMR

To ensure high-resolution data and avoid line broadening due to viscosity or aggregation:
» Solvent Choice: Use CDCI

(99.8% D) neutralized with basic alumina. Acidic impurities in chloroform can catalyze
hydration of the aldehyde to the gem-diol, complicating the spectrum.

o Concentration: Dissolve 10-15 mg of the aldehyde in 0.6 mL of solvent.
e Tube: Use a high-precision 5mm NMR tube (Wilmad 528-PP or equivalent).
e Acquisition:

o Set relaxation delay (

) to

seconds to allow full relaxation of quaternary carbons and isolated protons.
o Acquire

F NMR without proton decoupling first to observe J

, then with decoupling ({1H}) to simplify the spectrum for integration.

Handling Precautions

 Volatility: Low molecular weight fluorinated aldehydes are volatile. Keep samples chilled (

C) and cap NMR tubes immediately.

e Reactivity: The electron-deficient carbonyl is highly susceptible to nucleophilic attack (e.g.,
moisture). Run spectra immediately after preparation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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